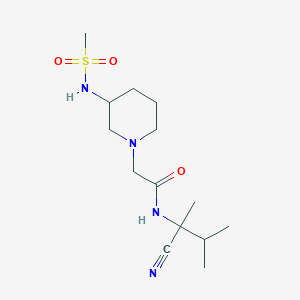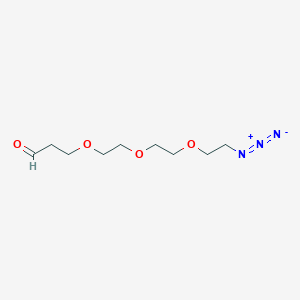
Azido-PEG3-aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-aldehyde, also known as 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal, is a heterobifunctional linker that contains both azide and aldehyde functional groups. This compound is widely used in various chemical and biological applications due to its unique reactivity and versatility. The azide group allows for “click” chemistry reactions, while the aldehyde group can participate in various condensation reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-aldehyde typically involves the following steps:
Starting Material: The process begins with the selection of a suitable polyethylene glycol (PEG) derivative.
Azidation: The PEG derivative is reacted with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to introduce the azide group.
Aldehyde Formation: The terminal hydroxyl group of the PEG derivative is oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG derivatives are azidated using sodium azide in industrial reactors.
Oxidation: The terminal hydroxyl groups are oxidized to aldehydes using industrial oxidizing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
化学反応の分析
Types of Reactions: Azido-PEG3-aldehyde undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Condensation Reactions: The aldehyde group can react with amines to form imines or with hydrazines to form hydrazones.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Condensation Reactions: Mild acidic or basic conditions are used to facilitate the formation of imines or hydrazones.
Reduction: Reducing agents such as LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas are used for the reduction of azides.
Major Products:
Triazoles: Formed from click chemistry reactions.
Imines and Hydrazones: Formed from condensation reactions.
Amines: Formed from the reduction of azides.
科学的研究の応用
Azido-PEG3-aldehyde has numerous applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
作用機序
The mechanism of action of Azido-PEG3-aldehyde involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages.
Aldehyde Group: Engages in condensation reactions with amines or hydrazines, forming imines or hydrazones.
Molecular Targets and Pathways: The azide group targets alkynes in click chemistry, while the aldehyde group targets nucleophiles such as amines and hydrazines. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
類似化合物との比較
Azido-PEG3-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG3-amine: Contains an azide group and an amine group.
Azido-PEG3-alcohol: Contains an azide group and a hydroxyl group.
Uniqueness: Azido-PEG3-aldehyde is unique due to the presence of both azide and aldehyde functional groups, allowing it to participate in a wider range of chemical reactions compared to its counterparts. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGWHGMRDHPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
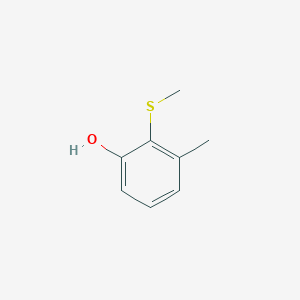
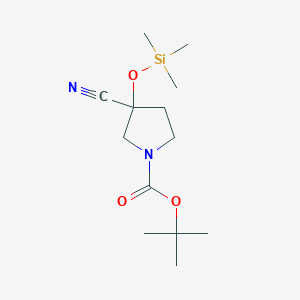
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)

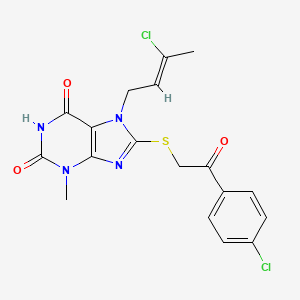
![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)
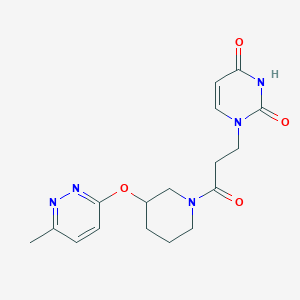
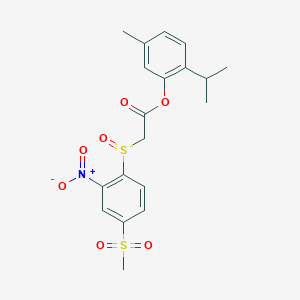
![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)
